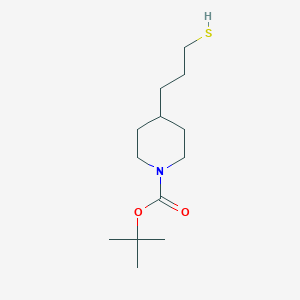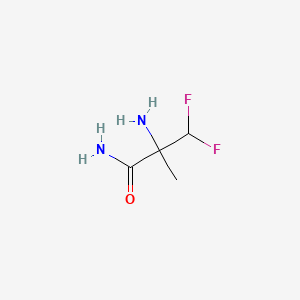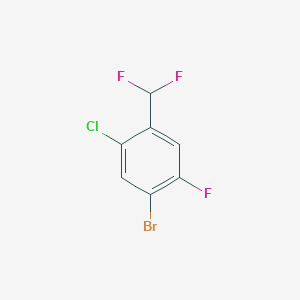
1-Bromo-5-chloro-4-(difluoromethyl)-2-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-5-chloro-4-(difluoromethyl)-2-fluorobenzene is an organic compound with the molecular formula C7H2BrClF3. It is a halogenated aromatic compound, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-5-chloro-4-(difluoromethyl)-2-fluorobenzene can be synthesized through several methods. One common approach involves the halogenation of a suitable precursor compound. For instance, starting with a difluoromethyl-substituted benzene, bromination and chlorination reactions can be carried out under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes typically use halogenating agents such as bromine and chlorine gas, along with catalysts to enhance the reaction efficiency and selectivity. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-5-chloro-4-(difluoromethyl)-2-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the benzene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, or organometallic reagents (e.g., Grignard reagents) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed:
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include quinones or other oxidized aromatic compounds.
Reduction Reactions: Products include hydro derivatives or partially reduced aromatic compounds.
Applications De Recherche Scientifique
1-Bromo-5-chloro-4-(difluoromethyl)-2-fluorobenzene finds applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates with therapeutic properties.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-5-chloro-4-(difluoromethyl)-2-fluorobenzene depends on its specific application. In general, the compound interacts with molecular targets through its halogen atoms, which can form halogen bonds or participate in electrophilic interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 1-Bromo-5-chloro-4-(difluoromethyl)-2-methylbenzene
- 1-Bromo-5-chloro-4-(difluoromethyl)-2-methoxybenzene
- 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene
Comparison: 1-Bromo-5-chloro-4-(difluoromethyl)-2-fluorobenzene is unique due to the presence of multiple halogen atoms and a difluoromethyl group on the benzene ring. This combination of substituents imparts distinct reactivity and properties compared to similar compounds. For example, the presence of fluorine atoms can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C7H3BrClF3 |
|---|---|
Poids moléculaire |
259.45 g/mol |
Nom IUPAC |
1-bromo-5-chloro-4-(difluoromethyl)-2-fluorobenzene |
InChI |
InChI=1S/C7H3BrClF3/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2,7H |
Clé InChI |
LESYBLJSPBMSQB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1F)Br)Cl)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(Pyridazin-3-yl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B13486005.png)
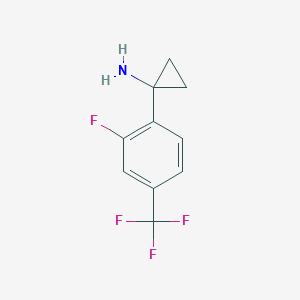
![2-[(Propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13486020.png)
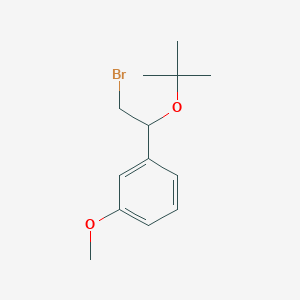
![1-[3-Bromo-4-(trifluoromethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13486024.png)
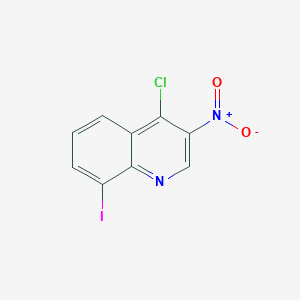
![Tert-butyl 3-[3-(methylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate](/img/structure/B13486034.png)
![methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B13486041.png)

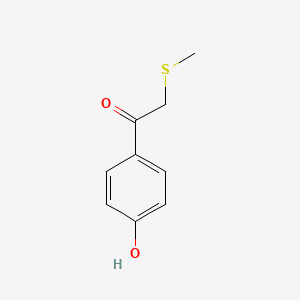
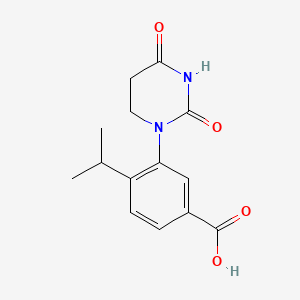
![3-amino-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]propanoic acid, trifluoroacetic acid](/img/structure/B13486073.png)
